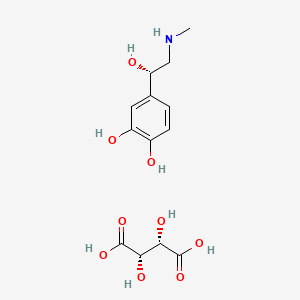
2-(Pyridin-3-ylmethoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethoxy)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of acetonitrile, where the nitrile group is attached to a pyridine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)acetonitrile typically involves the reaction of 3-hydroxypyridine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine is replaced by the methoxyacetonitrile group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyridin-3-ylmethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Pyridine: A basic heterocyclic organic compound with the formula C5H5N.
Methoxyacetonitrile: A compound with the formula CH3OCH2CN.
Uniqueness
2-(Pyridin-3-ylmethoxy)acetonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
112086-73-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.165 |
IUPAC Name |
2-(pyridin-3-ylmethoxy)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,5,7H2 |
InChI Key |
LKHIUISSKAHPPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COCC#N |
Synonyms |
Acetonitrile, (3-pyridinylmethoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)

![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)

![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)

